molecular formula C17H16Br2N2O B13801780 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline

2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline

Cat. No.: B13801780
M. Wt: 424.1 g/mol
InChI Key: OEVWRIRRCNOIIV-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is a synthetic organic compound that belongs to the class of brominated anilines. These compounds are often used in various chemical and industrial applications due to their unique properties, such as their ability to act as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline typically involves the bromination of aniline derivatives followed by the introduction of the benzoxazole moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinone derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: A simpler brominated aniline without the benzoxazole moiety.

    3-(5-Isopropyl-1,3-benzoxazol-2-YL)aniline: Lacks the bromine substituents.

    2,4-Dibromo-6-methylaniline: Similar structure but without the benzoxazole group.

Uniqueness

2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is unique due to the presence of both bromine atoms and the benzoxazole moiety, which can impart distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C17H16Br2N2O

Molecular Weight

424.1 g/mol

IUPAC Name

2,4-dibromo-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3

InChI Key

OEVWRIRRCNOIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C)Br

Origin of Product

United States

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